3-[Carboxy-(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound utilized primarily in peptide synthesis. It belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids, which are essential in the field of organic chemistry for the construction of peptides. The compound has a molecular formula of and a molecular weight of 480.55 g/mol, indicating its substantial size and complexity. It is important to note that this compound is designated for non-human research purposes only and is not intended for therapeutic or veterinary applications .
The synthesis of 3-[Carboxy-(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester likely involves methodologies similar to those used for other Fmoc-protected amino acids. While specific synthesis routes were not detailed in the available literature, it is inferred that C-H activation techniques, such as those developed by Jin-Quan Yu, may be employed. These methods often utilize palladium-mediated carbon-carbon bond formation in conjunction with 2-methylpyridine as a ligand .
The molecular structure of 3-[Carboxy-(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is characterized by several functional groups:
The compound participates in various chemical reactions typical of amino acids and peptide synthesis:
The mechanism of action for this compound primarily revolves around its role as a building block in peptide synthesis. The Fmoc protecting group allows for selective activation of the amino group, facilitating its participation in coupling reactions while preventing unwanted side reactions.
While specific physical properties such as melting point and boiling point were not provided, the compound's stability under standard laboratory conditions suggests it can be handled safely at room temperature.
The compound exhibits typical behavior associated with amino acids:
3-[Carboxy-(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester finds significant utility in scientific research:
The systematic IUPAC name 3-[Carboxy-(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester describes a molecule with:
Molecular Formula: C₂₇H₃₂N₂O₆ (confirmed for analogous 4-substituted isomers in [1] [5])Molecular Weight: 480.55 g/mol (calculated from formula)
The structure features three functional domains:
Table 1: Atomic Composition of C₂₇H₃₂N₂O₆
Element | Count | % Mass |
---|---|---|
Carbon (C) | 27 | 67.48% |
Hydrogen (H) | 32 | 6.71% |
Nitrogen (N) | 2 | 5.83% |
Oxygen (O) | 6 | 19.98% |
This compound is referenced under multiple nomenclature systems:
Table 2: Synonym Cross-Reference for Key Piperidine Derivatives
Systematic Name | CAS Registry No. | Common Abbreviations | Source |
---|---|---|---|
4-[Carboxy-(Fmoc-amino)-methyl]piperidine-1-carboxylic acid tert-butyl ester | 204058-24-2 | Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine | [3] [5] |
(S)-1-Boc-α-Fmoc-4-piperidylalanine | 204058-25-3 | Fmoc-S-PipAla(Boc)-OH | [6] [8] |
Fmoc-N-Me-Glu(OtBu)-OH | 200616-40-6 | N/A | [2] |
While exact synthesis details for the 3-substituted isomer are not fully disclosed in public literature, its development parallels the optimization of orthogonal protection strategies in the 1990s. The incorporation of piperidine scaffolds arose from medicinal chemistry needs to:
Patent literature (e.g., WO2008089485A2) from the late 2000s references similar Fmoc/Boc-protected piperidine carboxylates as intermediates for synthesizing bioactive carboxyethylpyrrole (CEP) derivatives. Commercial catalog listings emerged circa 2010, with suppliers like BOC Sciences and Combi-Blocks offering 4-substituted analogs (e.g., CAS 204058-24-2) for drug discovery applications [3] [7].
Peptide Synthesis Applications
Medicinal Chemistry Relevance
Table 3: Key Physicochemical Properties of Analogous Piperidine Derivatives
Parameter | Value | Measurement Method | Source |
---|---|---|---|
LogP (Predicted) | 3.25–4.0 | Computational iLOGP/XLOGP3 | [4] |
Water Solubility | 0.00668 mg/mL (ESOL) | Calculated | [4] |
Rotatable Bonds | 9 | Molecular modeling | [4] |
H-Bond Acceptors | 6 | Molecular formula | [4] |
TPSA | 105.17 Ų | Computational | [4] |
The compound’s balanced lipophilicity (LogP 3.25–4.0) facilitates membrane permeability while retaining water solubility for biochemical assays. Its moderate topological polar surface area (TPSA ≈105 Ų) aligns with oral bioavailability guidelines for central nervous system drugs. These properties make it a versatile building block in lead optimization programs targeting intracellular enzymes and transmembrane receptors [4] [7].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7